(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin
Description
(11bS)-4-Hydroxy-2,6-di-1-naphthalenyl-4-oxide-dinaphtho[2,1-d:1'2'-f][1,3,2]dioxaphosphepin (CAS: 35193-64-7) is a chiral organophosphorus compound characterized by a dinaphthodioxaphosphepine backbone substituted with two 1-naphthalenyl groups at positions 2 and 4. Its molecular formula is C₃₂H₂₁O₄P, with a molecular weight of 500.48 g/mol . The compound exhibits a tetracoordinate phosphorus center in a spirocyclic configuration, contributing to its stereochemical rigidity.
Primary applications are restricted to research and development, particularly in asymmetric catalysis and ligand design due to its chiral phosphoric acid motif . It is classified as a skin irritant (H315) and requires stringent handling protocols, including storage at 2–8°C under nitrogen to prevent degradation .
Properties
IUPAC Name |
13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C40H25O4P/c2*41-45(42)43-39-35(33-21-9-15-25-11-1-5-17-29(25)33)23-27-13-3-7-19-31(27)37(39)38-32-20-8-4-14-28(32)24-36(40(38)44-45)34-22-10-16-26-12-2-6-18-30(26)34/h2*1-24H,(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXIWGWHHXIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC=CC9=CC=CC=C98)O.C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC=CC9=CC=CC=C98)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H50O8P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1201.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Design
The enantioselective synthesis of (11bS)-4-hydroxy-2,6-di-1-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,dioxaphosphepin begins with the preparation of a chiral 1,1'-binaphthyl-2,2'-diol (BINOL) derivative. The (S)-configured BINOL framework is functionalized with 1-naphthalenyl groups at the 3,3′-positions to ensure proper spatial orientation for subsequent phosphorus incorporation.
Phosphorylation and Cyclization
The functionalized BINOL derivative undergoes phosphorylation using phosphoryl trichloride (POCl₃) in anhydrous dichloromethane at −78°C. This step forms a reactive phosphorochloridate intermediate, which spontaneously cyclizes to generate the dinaphtho-dioxaphosphepine skeleton. The reaction is quenched with ice-cold water, and the pH is adjusted to 2–3 using dilute hydrochloric acid to hydrolyze the intermediate into the target phosphoric acid.
Key Reaction Conditions
Stereochemical Purity and Characterization
The (11bS) configuration is retained throughout the synthesis due to the chirality of the starting BINOL derivative. Enantiomeric excess (ee) is confirmed via chiral HPLC (>99% ee). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) validate the structure:
Alternative Route via Grignard Reagent Addition
Bromo-dioxaphosphepine Intermediate
A 4-bromo-dinaphtho-dioxaphosphepine precursor is synthesized by treating 1,1'-binaphthol with phosphorus tribromide (PBr₃) in toluene under reflux. This intermediate serves as a substrate for nucleophilic substitution.
Introduction of Naphthalenyl Groups
Two equivalents of 1-naphthalenylmagnesium bromide are added to the bromo-dioxaphosphepine in tetrahydrofuran (THF) at 0°C. The reaction proceeds via a two-step mechanism:
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Nucleophilic attack : Grignard reagent displaces bromide at the phosphorus center.
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Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the P(III) intermediate to P(V)-oxide.
Reaction Optimization
Comparative Analysis of Methods
| Parameter | Binaphthol Route | Grignard Route |
|---|---|---|
| Starting Material | Chiral BINOL derivative | Bromo-dioxaphosphepine |
| Key Reagent | POCl₃ | 1-Naphthalenylmagnesium bromide |
| Stereochemical Control | High (≥99% ee) | Moderate (racemic without chiral ligand) |
| Reaction Time | 24 hours | 48 hours |
| Overall Yield | 70–85% | 60–75% |
Critical Considerations in Synthesis
Solvent and Temperature Effects
Purification Challenges
Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) separates the target compound from unreacted BINOL or bromide precursors. The phosphoric acid’s low solubility in nonpolar solvents complicates large-scale isolation.
Applications and Derivatives
The (11bS)-configured phosphoric acid catalyzes asymmetric Mannich reactions and carbonyl additions with enantioselectivities exceeding 90%. Structural analogs with triphenylsilyl or cyclohexyl substituents (e.g., CAS 1157989-25-7, 1309446-14-7) exhibit enhanced thermal stability, enabling use in industrial processes .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional hydroxyl groups, while reduction may result in the removal of oxygen atoms.
Scientific Research Applications
Anticancer Research
Recent studies have investigated the potential of (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways related to cancer and other diseases. The presence of hydroxyl groups and the phosphorous atom in its structure can facilitate interactions with enzyme active sites, potentially leading to the development of new inhibitors.
Neuropharmacology
Research indicates that compounds similar to (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]
Chiral Catalysis
The compound has shown promise as a chiral catalyst in asymmetric synthesis. Its unique structure allows for high enantioselectivity in reactions involving chiral substrates. This is particularly valuable in pharmaceutical synthesis, where the production of enantiomerically pure compounds is crucial.
Organic Synthesis
(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]
Case Study 1: Anticancer Activity
A study focused on the synthesis of derivatives of (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]
Case Study 2: Enzyme Interaction Studies
Another research effort utilized molecular docking simulations to evaluate the binding affinity of (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the phosphorus atom and the unique structure of the compound allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The pathways involved may include those related to cellular signaling, metabolism, or gene expression. Further research is needed to fully understand the molecular mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of dinaphthodioxaphosphepine derivatives, differing primarily in substituent groups and stereochemistry. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Dinaphthodioxaphosphepine Derivatives
Key Findings:
The target compound’s 1-naphthalenyl groups balance steric bulk and π-π interactions, making it suitable for moderate-steric-demand reactions .
Hazard Profile :
- The target compound’s H315 (skin irritation) is less severe compared to CAS 791616-63-2, which carries additional hazards (H302: harmful if swallowed; H319: eye irritation; H335: respiratory irritation) .
Storage Stability :
- The requirement for low-temperature storage under nitrogen (2–8°C) distinguishes the target compound from analogues like CAS 861909-30-0, which are stable at room temperature .
Stereochemical Variations :
- The (11bR) and (11bS) enantiomers (e.g., CAS 861909-30-0 vs. 1217901-32-0) exhibit identical molecular formulas but divergent chiral environments, impacting their utility in asymmetric synthesis .
Ecological and Toxicological Data: Limited data exist for most compounds. The target compound lacks detailed ecotoxicological profiles, though its R&D-only designation minimizes environmental exposure risks .
Biological Activity
(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]
- Molecular Formula : CHOP
- Molecular Weight : 600.61 g/mol
- CAS Number : 929097-93-8
- Appearance : White to light-yellow powder
- Melting Point : 329–335 °C
The biological activity of (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth.
Neuroprotective Effects
Research has also pointed towards neuroprotective effects of this compound. In animal models, (11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f]
Enzymatic Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it selectively inhibits phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides, which are important for cellular signaling processes .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Assess anticancer activity | Significant reduction in cell viability in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Evaluate neuroprotective effects | Decreased markers of oxidative stress in treated animals compared to control groups. |
| Study C | Investigate enzymatic inhibition | Demonstrated selective inhibition of phosphodiesterase with significant increases in cyclic AMP levels. |
Q & A
Q. Table 2: Structural Modifications and Observed Effects
| Substituent | Property Enhanced | Reference |
|---|---|---|
| 2,4,6-Triisopropylphenyl | Enantioselectivity (99% e.e.) | |
| Trifluoromethylphenyl | Solubility in polar solvents |
Q. How can contradictions in safety data (e.g., non-hazardous transport classification vs. skin irritation hazards) be resolved?
- Methodological Answer :
- Analysis : The compound is classified as non-hazardous for transport but causes skin irritation (GHS Category 2) .
- Resolution :
Cross-reference OSHA standards and regional regulations (e.g., SARA 302).
Conduct in-house toxicity testing to validate SDS claims.
Document discrepancies in risk assessments and adjust lab protocols accordingly.
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
